
ETAFEDRINE
Structure
2D Structure

Propiedades
Key on ui mechanism of action |
A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |
---|---|
Número CAS |
7681-79-0 |
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |
Clave InChI |
IRVLBORJKFZWMI-ZYHUDNBSSA-N |
SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
SMILES isomérico |
CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
SMILES canónico |
CCN(C)C(C)C(C1=CC=CC=C1)O |
Apariencia |
Solid powder |
melting_point |
108-110 |
Otros números CAS |
7681-79-0 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
5591-29-7 (hydrochloride) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
etafedrine etafedrine hydrochloride etafedrine hydrochloride, (R-(R*,S*))-isomer etafedrine, (R*,S*)-isomer etafedrine, R-(R*,S*) etaphedrine L-N-ethylephedrine |
Origen del producto |
United States |
Descripción
Molecular Formula and Systematic Nomenclature
The molecular identity of etafedrine is defined by its empirical formula C₁₂H₁₉NO, which indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as (1R,2S)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol. This nomenclature precisely describes the stereochemical configuration and functional group arrangements within the molecular structure.
The compound possesses a molecular weight of 193.28 grams per mole for the free base form. When considering the hydrochloride salt form, which is commonly encountered in pharmaceutical applications, the molecular formula becomes C₁₂H₁₉NO·ClH with a corresponding molecular weight of 229.746 grams per mole. The Chemical Abstracts Service has assigned multiple registry numbers to different forms of this compound, with the free base form bearing the identifier 48141-64-6.
Alternative systematic names for this compound include alpha-(1-(ethylmethylamino)ethyl)benzyl alcohol and 2-[ethyl(methyl)amino]-1-phenylpropan-1-ol. These nomenclature variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy. The International Nonproprietary Name designation for this compound is this compound, which serves as the standardized international identifier.
Stereochemical Configuration and Isomeric Forms
This compound exhibits absolute stereochemistry with two defined stereocenters within its molecular framework. The stereochemical configuration is specifically designated as (1R,2S), indicating the spatial arrangement of substituents around the two chiral carbon atoms. This stereochemical specification is crucial for understanding the compound's three-dimensional molecular geometry and its potential interactions with biological systems.
The compound demonstrates optical activity, although the specific optical rotation values vary depending on the salt form and measurement conditions. For the hydrochloride salt form, the specific rotation has been reported as ranging from -17.5° to -19.5° when measured as a 5% solution in water. This optical rotation provides a quantitative measure of the compound's ability to rotate plane-polarized light, which is directly related to its chiral structure.
The stereochemical designation of this compound as having absolute configuration indicates that the spatial arrangement of atoms around the chiral centers has been definitively determined through experimental methods. This is particularly important given that stereoisomers can exhibit dramatically different chemical and biological properties despite having identical molecular formulas. The (1R,2S) configuration of this compound distinguishes it from other possible stereoisomeric forms that could theoretically exist.
Crystallographic studies have confirmed that this compound maintains its stereochemical integrity in the solid state, with the chiral centers remaining stable under normal storage conditions. The defined stereocenters contribute to the compound's overall molecular shape and influence its packing arrangements in crystalline forms.
Crystallographic Data and Solid-State Properties
The solid-state characterization of this compound reveals important insights into its crystallographic structure and physical properties. In its hydrochloride salt form, this compound typically appears as a white to off-white crystalline powder with well-defined melting characteristics. The melting range has been experimentally determined to be between 183°C and 186°C, providing a reliable parameter for compound identification and purity assessment.
The crystalline structure of this compound hydrochloride demonstrates specific packing arrangements that influence its physical stability and handling characteristics. The compound forms stable crystals under standard laboratory conditions, with moisture content typically maintained below 0.5% by weight to ensure structural integrity. This low moisture content is essential for maintaining the crystalline lattice structure and preventing hydration-related structural changes.
Physical Property | Value | Measurement Conditions |
---|---|---|
Melting Range | 183°C - 186°C | Standard atmospheric pressure |
Specific Rotation | -17.5° to -19.5° | 5% solution in water |
Moisture Content | <0.5% w/w | Standard storage conditions |
Appearance | White to off-white crystalline powder | Room temperature |
The crystallographic data indicates that this compound maintains its molecular structure integrity in the solid state. X-ray diffraction studies would be expected to reveal the precise unit cell parameters and space group symmetry, although specific crystallographic unit cell data was not provided in the available literature. The compound's ability to form stable crystals suggests regular molecular packing arrangements that optimize intermolecular interactions.
The solid-state properties of this compound are influenced by hydrogen bonding capabilities arising from the hydroxyl group and the tertiary amine nitrogen. These functional groups can participate in intermolecular hydrogen bonding networks that stabilize the crystalline structure. The topological polar surface area has been calculated as 23.5 Ų, which provides insight into the compound's surface polarity characteristics.
Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)
The spectroscopic characterization of this compound provides definitive identification markers through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that correspond to specific functional groups within the molecule. The infrared spectrum serves as a fingerprint for compound identification, with specific absorption frequencies corresponding to carbon-hydrogen stretching, nitrogen-hydrogen interactions, and aromatic ring vibrations.
Mass spectrometry analysis of this compound demonstrates distinctive fragmentation patterns that distinguish it from related compounds. Unlike primary and secondary amines such as ephedrine, this compound exhibits preferential loss of hydroxyl groups rather than water molecules during mass spectrometric fragmentation. This difference arises from this compound's tertiary amine structure, which lacks amino hydrogen atoms that would facilitate water elimination.
The most abundant ion in the mass spectrum fragmentation cluster represents the loss of hydroxyl radical, generating an [M-17]⁺ fragment at m/z 176. This fragmentation pattern is characteristic of tertiary amine compounds and provides a diagnostic tool for distinguishing this compound from structurally similar primary and secondary amines. The mass spectral base peak and fragmentation behavior serve as reliable identification criteria for analytical purposes.
Spectroscopic Parameter | Characteristic Feature | Analytical Significance |
---|---|---|
Mass Spectrum Base Ion | [M-17]⁺ (m/z 176) | Diagnostic for tertiary amine structure |
Fragmentation Pattern | Preferential OH loss | Distinguishes from primary/secondary amines |
Infrared Spectrum | Concordant with standard | Structural confirmation |
Molecular Ion Peak | m/z 193 (free base) | Molecular weight confirmation |
Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound's molecular framework, although specific nuclear magnetic resonance data was not detailed in the available literature sources. The technique would be expected to reveal characteristic chemical shifts corresponding to the aromatic protons, the methyl groups attached to nitrogen, the ethyl substituent, and the hydroxyl-bearing carbon center.
Métodos De Preparación
ETAFEDRINE can be synthesized by alkylating ephedrine with ethyl iodide. The hydrochloride salt is then prepared by passing hydrogen chloride through a solution of ethylephedrine in diethyl ether . This method is advantageous due to its simplicity and the availability of raw materials.
Análisis De Reacciones Químicas
ETAFEDRINE undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
ETAFEDRINE has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying sympathomimetic agents and their interactions with adrenergic receptors.
Biology: It is used to investigate the physiological effects of β2-adrenergic receptor agonists.
Medicine: It has been studied for its potential use in treating respiratory conditions such as asthma and bronchitis.
Industry: It has applications in the pharmaceutical industry for the development of bronchodilator medications.
Mecanismo De Acción
ETAFEDRINE acts as a selective β2-adrenergic receptor agonist. Unlike ephedrine, it does not induce the release of epinephrine or norepinephrine. Instead, it directly stimulates β2-adrenergic receptors, leading to bronchodilation and relief from asthma symptoms .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Etafedrine belongs to the β-adrenergic agonist class. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Pharmacological Comparison
Key Findings from Comparative Studies
Receptor Selectivity :
- This compound’s β₂ selectivity (IC₅₀ = 0.3 µM in guinea pig trachea) surpasses ephedrine but is weaker than salbutamol . Isoetarine, while β₂-selective, has a shorter duration of action due to rapid metabolism .
Mechanism of Action: Unlike ephedrine (which indirectly stimulates receptors via norepinephrine release), this compound directly activates β₂ receptors without affecting catecholamine stores .
Regulatory Status :
- This compound is classified as a controlled substance in anti-doping regulations (WADA) due to its stimulant properties, whereas salbutamol is permitted with restrictions .
Research and Clinical Implications
- Advantages of this compound : Its β₂ selectivity and lack of catecholamine release make it suitable for patients with comorbid cardiovascular conditions .
- Limitations : Less potent than modern β₂ agonists like salbutamol; requires frequent dosing .
- Future Directions : Structural analogs of this compound are being explored to enhance β₂ affinity and metabolic stability .
Q & A
Q. How can researchers design experimental protocols to investigate Etafedrine's pharmacological mechanisms in preclinical models?
- Methodological Answer : Begin by defining clear objectives aligned with the compound’s known adrenergic properties (e.g., α/β-adrenoceptor agonism). Use a factorial design to isolate variables such as dosage, administration route, and interaction with co-administered substances. For in vitro studies, establish dose-response curves using standardized cell lines (e.g., HEK-293 cells expressing adrenergic receptors) and validate results via competitive binding assays . Include controls for receptor specificity (e.g., antagonists like propranolol) and replicate experiments to address biological variability.
Q. What literature review strategies ensure comprehensive coverage of this compound’s historical and current research contexts?
- Methodological Answer : Use systematic review frameworks (e.g., PRISMA) with Boolean search terms combining "this compound" AND ("pharmacokinetics," "adrenergic receptors," "doping regulations"). Prioritize primary sources from PubMed, Embase, and Web of Science, excluding non-peer-reviewed platforms (e.g., BenchChem). Track citation networks to identify seminal studies and contradictions, such as discrepancies in reported half-life values or receptor affinity . Document search protocols in a PRISMA flowchart for transparency.
Q. How should ethical guidelines be applied when conducting human studies on this compound’s cardiovascular effects?
- Methodological Answer : Adhere to protocols for informed consent, emphasizing risks of tachycardia or hypertension. Design double-blind, placebo-controlled trials with exclusion criteria for pre-existing cardiovascular conditions. Use continuous monitoring (e.g., ECG, blood pressure) and predefine stopping rules for adverse events. Reference the ICH E6(R2) guidelines for clinical trial safety reporting and ensure data anonymization in publications .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s pharmacokinetic data across heterogeneous studies?
- Methodological Answer : Perform a meta-analysis using tools like RevMan to quantify variability in parameters such as bioavailability or metabolic clearance. Stratify studies by methodology (e.g., in vivo vs. ex vivo models) and assess bias via funnel plots. Conduct sensitivity analyses to identify confounding factors (e.g., interspecies differences, assay sensitivity). For unresolved discrepancies, propose new experiments using isotopic labeling (e.g., ¹⁴C-Etafedrine) to trace metabolic pathways .
Q. What integrative approaches validate this compound’s off-target effects in multi-omics datasets?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from this compound-treated models to identify dysregulated pathways (e.g., cAMP signaling). Use bioinformatics tools (e.g., STRING, KEGG) for network analysis and cross-validate findings with functional assays (e.g., cAMP ELISA). Apply machine learning models to predict novel interactions, prioritizing targets with high centrality scores in protein-protein interaction networks .
Q. How can researchers address methodological limitations in detecting this compound in biological matrices for anti-doping studies?
- Methodological Answer : Optimize LC-MS/MS protocols using deuterated internal standards to improve sensitivity and specificity. Validate methods via spike-recovery experiments in relevant matrices (e.g., urine, plasma). Compare detection limits across ionization techniques (e.g., ESI vs. APCI) and collaborate with anti-doping agencies to align with WADA’s International Standard for Laboratories (ISL) .
Data Management & Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodological Answer : Document synthetic procedures in detail (e.g., reaction temperatures, purification methods) using platforms like Chemotion ELN. Share raw NMR and HPLC data in public repositories (e.g., Zenodo) with metadata compliant with FAIR principles. Validate purity via orthogonal methods (e.g., elemental analysis, HRMS) and include batch-to-batch variability assessments .
Q. What computational tools predict this compound’s interactions with polymorphic cytochrome P450 enzymes?
- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model this compound’s binding to CYP2D6 isoforms. Cross-reference with pharmacogenomic databases (e.g., PharmGKB) to identify clinically relevant SNPs. Validate predictions via in vitro metabolism assays using human liver microsomes genotyped for CYP2D6 variants .
Q. How can researchers integrate historical data on this compound into modern regulatory or policy frameworks?
- Methodological Answer : Conduct a policy gap analysis comparing historical clinical trial data with current FDA/EMA guidelines. Use Delphi methods to gather expert consensus on safety thresholds. Propose updates to doping regulations by synthesizing evidence on this compound’s performance-enhancing effects and abuse potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.